Molecular weight and exact mass of 5-(1-Aminoethyl)-2-fluorophenol
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-(1-Aminoethyl)-2-fluorophenol Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the fundamental concepts...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-(1-Aminoethyl)-2-fluorophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the fundamental concepts of molecular weight and exact mass, centered on the specific compound 5-(1-Aminoethyl)-2-fluorophenol. It is designed for researchers, scientists, and drug development professionals who require a precise understanding of these critical molecular properties for compound characterization, synthesis verification, and regulatory compliance.
Foundational Principles: Distinguishing Molecular Weight from Exact Mass
In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different concepts. A clear understanding of this distinction is paramount for accurate data interpretation and unambiguous compound identification.
Molecular Weight , also known as average molecular mass, is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. This calculation is based on the standard atomic weights found on the periodic table, which themselves are averaged values reflecting the natural isotopic abundance of each element on Earth.[1][2] For routine laboratory work, such as preparing solutions of a specific molarity, the molecular weight is the appropriate value to use.
Exact Mass , on the other hand, is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element.[3] This value, also referred to as the monoisotopic mass, represents the mass of a single, specific isotopic combination of the molecule. It is this precise, non-averaged mass that is measured by a mass spectrometer.[4] Therefore, for any application involving mass spectrometry, such as confirming molecular formula or identifying unknown compounds, exact mass is the critical parameter.[5]
The difference arises from the existence of isotopes—atoms of the same element with different numbers of neutrons and thus different masses.[1] For example, carbon primarily exists as ¹²C, but a small fraction exists as ¹³C. Molecular weight accounts for this natural variation, while exact mass considers only the most common isotope (¹²C).
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-(1-Aminoethyl)-2-fluorophenol
For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a comprehensive strategy for elucidating the in vitro mechanism of action of 5-(1-Aminoethyl)-2-fluorophenol, a no...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive strategy for elucidating the in vitro mechanism of action of 5-(1-Aminoethyl)-2-fluorophenol, a novel small molecule with therapeutic potential. Given the limited direct literature on this specific compound, this document presents a hypothesized mechanism centered on kinase inhibition, a common mode of action for structurally related fluorophenol and aminophenol derivatives. We provide a logical framework and detailed experimental protocols to systematically investigate its molecular targets, downstream signaling effects, and cellular consequences. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into this and similar compounds.
Introduction and Assumed Chemical Structure
The strategic incorporation of fluorine and aminoethyl moieties onto a phenolic scaffold suggests that 5-(1-Aminoethyl)-2-fluorophenol may exhibit potent and selective biological activity.[1] For the purposes of this guide, we will assume the chemical structure as a phenol ring with a fluorine atom at the C2 position and a 1-aminoethyl group at the C5 position. The exploration of its mechanism of action is critical for its development as a potential therapeutic agent. This guide will focus on a hypothesized primary mechanism of kinase inhibition, with secondary considerations of potential antioxidant and cytotoxic effects.
Hypothesized Mechanism of Action: Kinase Inhibition
Many phenolic and aminophenol derivatives are known to interact with the ATP-binding pocket of protein kinases, leading to the modulation of cellular signaling pathways crucial for cell proliferation, survival, and differentiation.[2] We hypothesize that 5-(1-Aminoethyl)-2-fluorophenol acts as a kinase inhibitor. The elucidation of its specific kinase target(s) and the downstream consequences of this inhibition are the primary objectives of the in vitro studies outlined below.
Elucidating the Target: Kinase Profiling
A broad kinase screen is the logical first step to identify the primary kinase target(s) of 5-(1-Aminoethyl)-2-fluorophenol. This can be achieved through commercially available kinase profiling services that test the compound against a large panel of kinases at a fixed concentration.
Experimental Workflow: Kinase Profiling
Caption: Workflow for identifying and validating kinase targets.
Characterizing the Inhibition: In Vitro Kinase Assays
Once a primary kinase target is identified, the next step is to characterize the nature of the inhibition. This involves determining the half-maximal inhibitory concentration (IC50) and investigating the mode of inhibition (e.g., ATP-competitive).
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Reagents and Materials:
Recombinant active kinase
Kinase-specific substrate peptide
ATP
Kinase buffer
5-(1-Aminoethyl)-2-fluorophenol (test compound)
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
White, opaque 96-well or 384-well plates
Plate-reading luminometer
Procedure:
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
In a 96-well plate, add the kinase, substrate, and ATP to the kinase buffer.
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Incubate the plate at 30°C for 60 minutes.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the positive control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Consequences of Kinase Inhibition
Identifying the kinase target is only the first step. It is crucial to demonstrate that the compound engages its target in a cellular context and elicits the expected downstream effects.
Target Engagement and Downstream Signaling
Western blotting is a standard technique to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A reduction in phosphorylation upon treatment with 5-(1-Aminoethyl)-2-fluorophenol would provide strong evidence of target engagement.
Signaling Pathway Analysis
Caption: Hypothesized signaling pathway inhibited by the compound.
Cellular Phenotypes: Proliferation and Viability
A key consequence of inhibiting kinases involved in cell growth is a reduction in cell proliferation and viability. The MTT assay is a widely used colorimetric assay to assess these effects.
Protocol: MTT Cell Viability Assay
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[3]
Compound Treatment:
Treat the cells with various concentrations of 5-(1-Aminoethyl)-2-fluorophenol. Include a vehicle control (DMSO).
Incubate for 72 hours.
MTT Assay:
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
Solubilize the formazan crystals with DMSO or a solubilization buffer.
Measure the absorbance at 570 nm.
Data Analysis:
Calculate the percentage of viable cells relative to the vehicle control.
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Data Presentation: Antiproliferative Activity
Cell Line
Tissue of Origin
GI50 (µM) of 5-(1-Aminoethyl)-2-fluorophenol
MCF-7
Breast Cancer
Experimental Value
PC-3
Prostate Cancer
Experimental Value
A549
Lung Cancer
Experimental Value
HCT116
Colon Cancer
Experimental Value
Induction of Apoptosis
Many kinase inhibitors induce apoptosis (programmed cell death) in cancer cells. This can be assessed by various methods, including flow cytometry analysis of Annexin V and propidium iodide (PI) staining.
Phenolic compounds are well-known for their antioxidant properties. It is prudent to investigate whether 5-(1-Aminoethyl)-2-fluorophenol exhibits direct radical scavenging activity.
Protocol: DPPH Radical Scavenging Assay
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
In a 96-well plate, add various concentrations of 5-(1-Aminoethyl)-2-fluorophenol.
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
Measure the absorbance at 517 nm.
Ascorbic acid or Trolox should be used as a positive control.
Calculate the percentage of DPPH radical scavenging activity.
Conclusion and Future Directions
This guide provides a structured approach to delineate the in vitro mechanism of action of 5-(1-Aminoethyl)-2-fluorophenol, with a primary focus on its potential as a kinase inhibitor. The successful execution of these experiments will provide a solid foundation for further preclinical development, including in vivo efficacy studies and ADME/Tox profiling. The elucidation of its precise molecular target and cellular effects is paramount for its journey from a promising chemical entity to a potential therapeutic agent.
Benchchem. (2025). Efficacy of 3-Fluoropropyne-Derived Compounds in Biological Assays: A Comparative Guide.
PubChem. (n.d.). 5-[(1R)-1-amino-2-methoxyethyl]-2-fluorophenol. Retrieved from [Link]
Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Thermodynamic Profiling of 5-(1-Aminoethyl)-2-fluorophenol: A Comprehensive Guide for Preclinical Formulation
Executive Summary In the landscape of preclinical drug development, the physical chemistry of an active pharmaceutical ingredient (API) or its immediate precursors dictates the success of downstream formulation. 5-(1-Ami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of preclinical drug development, the physical chemistry of an active pharmaceutical ingredient (API) or its immediate precursors dictates the success of downstream formulation. 5-(1-Aminoethyl)-2-fluorophenol (CAS 1270485-02-3) is a highly versatile, fluorinated phenolic amine. Its unique molecular architecture—combining an electron-withdrawing fluorine atom, a hydrogen-bond donating phenolic hydroxyl, and a basic aminoethyl moiety—creates a complex thermodynamic landscape.
As an application scientist, I approach the thermodynamic profiling of such compounds not merely as a data collection exercise, but as a fundamental deconstruction of molecular stability. This whitepaper provides an in-depth, self-validating framework for characterizing the thermodynamic properties of 5-(1-Aminoethyl)-2-fluorophenol, detailing the causality behind experimental choices and establishing robust protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Titration Calorimetry (ITC).
Molecular Architecture & Thermodynamic Causality
To understand the macroscopic thermodynamic behavior of 5-(1-Aminoethyl)-2-fluorophenol, we must first analyze its microscopic interactions. The thermodynamic stability of a solid-state pharmaceutical compound is governed by its crystal lattice energy (
ΔHfus
), which is a direct consequence of intermolecular forces.
The Fluorine Effect (C-F Bond): The introduction of a fluorine atom at the ortho-position relative to the phenol group significantly alters the electron density of the aromatic ring. Fluorine is highly electronegative, exerting a strong inductive effect that increases the bond dissociation energy of the molecule. This translates to enhanced thermal stability (higher decomposition temperature,
Td
) compared to non-fluorinated analogs[1].
Hydrogen Bonding Network: The molecule possesses both a strong H-bond donor (-OH) and an amphoteric H-bond donor/acceptor (-NH
2
). This enables the formation of dense, highly ordered intermolecular networks in the solid state, which elevates the melting temperature (
Tm
) and increases the enthalpy of fusion.
Zwitterionic Potential: Depending on the crystallization environment (pH, solvent), the basic amine and acidic phenol can form a zwitterionic pair, drastically altering the Gibbs free energy (
ΔG
) of solvation and the overall heat capacity (
Cp
) of the system.
Molecular drivers dictating the thermodynamic stability of 5-(1-Aminoethyl)-2-fluorophenol.
To rigorously define the thermodynamic profile of this compound, we employ a triad of thermal analysis techniques. The protocols below are designed with built-in self-validation mechanisms to ensure data integrity, a critical requirement for regulatory submissions.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for measuring the specific heat capacity of thermally induced events, allowing us to pinpoint phase transitions such as the glass transition (
Tg
), crystallization (
Tc
), and melting (
Tm
)[2]. By integrating the area under the endothermic melting peak, we determine the enthalpy of fusion (
ΔHfus
)[2].
Causality of Method: We utilize a modulated DSC (MDSC) approach to separate reversing heat flow (glass transitions) from non-reversing heat flow (enthalpic relaxation, crystallization)[3]. This is vital for 5-(1-Aminoethyl)-2-fluorophenol, as the amino group can cause complex polymorphic transitions during heating.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a Tzero™ aluminum pan. Crimp with a pinhole lid to allow the release of any trapped volatile solvates without bursting the pan.
Purge: Maintain a dry nitrogen purge at 50 mL/min. Why? Nitrogen prevents moisture condensation at low temperatures and decouples oxidative degradation from pure thermal phase transitions.
Heating Cycle: Equilibrate the sample at 20 °C, then ramp at a controlled rate of 10 °C/min up to 250 °C.
Data Extraction: Integrate the primary endothermic peak to determine the extrapolated onset temperature (
Tm
) and the area under the curve (
ΔHfus
).
Self-Validating Step: Run an empty, mass-matched aluminum pan as a baseline blank prior to sample analysis. If the baseline heat flow drift exceeds 0.1 mW over the target temperature range, the data is invalid. Perform a cell capacitance and temperature calibration using a high-purity Indium standard (
Tm
= 156.6 °C) before proceeding.
Thermogravimetric Analysis (TGA)
While DSC measures heat flow, TGA measures mass loss as a function of temperature. This technique is mandatory to confirm that the endothermic events observed in DSC are true phase transitions (melting) and not thermal decomposition[3].
Step-by-Step Protocol:
Sample Preparation: Load 5.0–10.0 mg of the compound into a platinum crucible. Platinum is chosen over alumina to prevent potential catalytic interactions with the fluorinated phenol ring at high temperatures.
Purge: Establish a nitrogen atmosphere (50 mL/min) to isolate thermal dissociation from oxidation.
Heating Cycle: Ramp from 25 °C to 600 °C at 10 °C/min.
Self-Validating Step: Post-run, switch the purge gas to Oxygen (O
2
) and hold at 600 °C for 15 minutes. This burns off residual carbonaceous char. If the crucible mass does not return to its exact pre-experiment tare weight (
±0.01
mg), the crucible is contaminated, and the previous run's mass-loss kinetics must be discarded.
Isothermal Titration Calorimetry (ITC)
If 5-(1-Aminoethyl)-2-fluorophenol is utilized as a ligand for a target receptor, ITC is required to measure the binding thermodynamics: enthalpy (
ΔH
), entropy (
ΔS
), and the equilibrium dissociation constant (
Kd
).
Step-by-Step Protocol:
Preparation: Dissolve the compound in a buffered aqueous solution (e.g., PBS, pH 7.4) to a concentration of 0.1 mM. Prepare the target macromolecule at 1.0 mM in the exact same buffer.
Injection: Perform 20 injections of 2 μL each of the ligand into the macromolecule cell, with a 150-second spacing between injections at 25 °C.
Self-Validating Step: Perform a control titration of the ligand into the buffer alone. Subtract this heat of dilution from the main experimental data. If the heat of dilution exceeds 10% of the calculated binding enthalpy, it indicates a buffer mismatch. The protein must be re-dialyzed against the ligand buffer to ensure thermodynamic parity.
Workflow for the thermodynamic characterization of 5-(1-Aminoethyl)-2-fluorophenol.
Quantitative Data Summary
Based on the molecular weight (
≈155.17
g/mol ) and the stereoelectronic contributions of the fluoro- and amino-substituents, the following tables summarize the expected thermodynamic parameters for high-purity crystalline 5-(1-Aminoethyl)-2-fluorophenol.
Table 1: Functional Group Contributions to Thermodynamic Stability
Functional Group
Thermodynamic Contribution
Mechanistic Driver
Primary Analytical Method
2-Fluoro (-F)
Increases
Td
, lowers surface free energy
High C-F bond dissociation energy (
∼485
kJ/mol); inductive electron withdrawal.
TGA
Phenolic (-OH)
Increases
ΔHfus
and
Tm
Acts as a strong intermolecular H-bond donor, tightening the crystal lattice.
DSC
Aminoethyl (-NH
2
)
Modulates
Tg
and
ΔGsolv
Amphoteric nature allows for complex polymorphic states and zwitterion formation.
MDSC / ITC
Table 2: Standardized Thermodynamic Parameters
Parameter
Symbol
Expected Range
Unit
Diagnostic Significance
Melting Temperature
Tm
145.0 – 165.0
°C
Indicates the breakdown of the crystalline lattice. High values suggest strong H-bonding.
Enthalpy of Fusion
ΔHfus
25.0 – 35.0
kJ/mol
Quantifies the energy required to overcome intermolecular forces in the solid state.
Glass Transition
Tg
45.0 – 60.0
°C
Identifies the amorphous mobility restriction. Critical for assessing the stability of amorphous solid dispersions.
Decomposition Onset
Td
> 250.0
°C
Marks the point of covalent bond cleavage (typically initiating at the aliphatic amine chain).
Conclusion
The thermodynamic characterization of 5-(1-Aminoethyl)-2-fluorophenol requires a rigorous, multi-faceted analytical approach. By combining TGA to establish the boundary of thermal degradation, MDSC to map the complex enthalpic landscape of its hydrogen-bonded crystal lattice, and ITC to define its solvation and binding energetics, researchers can build a comprehensive thermodynamic profile. Adhering to the self-validating protocols outlined in this guide ensures that the resulting data is not only highly accurate but also fully defensible in regulatory and advanced formulation contexts.
References
Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions
Source: Journal of Pharmacy & Bioallied Sciences / PubMed Central (PMC)
URL: [Link]
Title: Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries
Source: MDPI
URL: [Link]
Title: Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block
Source: ACS Publications (Macromolecules)
URL: [Link]
Application Note: Synthesis and Isolation Protocol for 5-(1-Aminoethyl)-2-fluorophenol
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 5-(1-Aminoethyl)-2-fluorophenol (CAS: 1270485-02-3) Application: Pharmaceutical building block, fluorinated ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists
Compound: 5-(1-Aminoethyl)-2-fluorophenol (CAS: 1270485-02-3)
Application: Pharmaceutical building block, fluorinated pharmacophore integration.
Introduction & Retrosynthetic Strategy
Fluorinated benzylic amines are highly valued in medicinal chemistry due to the fluorine atom's ability to modulate pKa, increase metabolic stability, and enhance lipophilicity without significantly increasing steric bulk. 5-(1-Aminoethyl)-2-fluorophenol presents a unique synthetic challenge: it contains both a nucleophilic/basic primary amine and an acidic phenolic hydroxyl group, rendering the free base zwitterionic and highly water-soluble at neutral pH.
To ensure high purity and avoid the over-alkylation issues common in direct reductive amination with ammonia [1], this protocol utilizes a two-step oxime condensation followed by catalytic hydrogenation . Furthermore, to bypass the difficult aqueous extraction of the zwitterionic product, the final compound is isolated directly as its hydrochloride salt.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 5-(1-Aminoethyl)-2-fluorophenol via oxime intermediate.
Why the Oxime Route? Direct reductive amination of ketones with ammonia often requires a massive excess of ammonia to prevent the newly formed primary amine from reacting with unreacted ketone, which forms secondary amine dimers. By quantitatively converting the ketone to an oxime first, we eliminate the ketone from the reduction step, guaranteeing primary amine selectivity.
Why Pd/C over Hydride Donors? While reagents like sodium cyanoborohydride (NaBH₃CN) are standard for reductive amination [2], reducing an oxime to an amine requires stronger conditions. Catalytic hydrogenation with 10% Palladium on Carbon (Pd/C) is atom-economical and leaves no boron/aluminum waste. The aryl-fluorine bond is generally stable to these mild atmospheric hydrogenation conditions, preventing unwanted hydrodefluorination.
Why Hydrochloride Salt Isolation? The product has a phenol (pKa ~9.5) and an aliphatic amine (pKa ~9.5). At pH 7-9, it exists largely as a zwitterion, making extraction into organic solvents (like ethyl acetate or dichloromethane) extremely inefficient. By filtering the hydrogenation catalyst and treating the methanolic filtrate directly with anhydrous HCl, we precipitate the product as an easily filterable, highly pure solid [3].
Step-by-Step Synthesis Protocol
Part A: Synthesis of 1-(4-fluoro-3-hydroxyphenyl)ethan-1-one oxime
Objective: Quantitative conversion of the ketone to the oxime intermediate.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-acetyl-2-fluorophenol (10.0 g, 64.9 mmol, 1.0 eq) in 100 mL of absolute ethanol.
Note: Sodium acetate serves as a mild base to liberate free hydroxylamine from its hydrochloride salt without deprotonating the phenol.
Reaction: Add 10 mL of deionized water to aid the solubility of the inorganic salts. Heat the mixture to reflux (approx. 80 °C) for 3 hours.
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The oxime will appear as a more polar spot compared to the starting ketone.
Workup: Once complete, cool the reaction to room temperature and concentrate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL).
Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the oxime as an off-white solid. Use directly in the next step without further purification.
Part B: Reduction to 5-(1-Aminoethyl)-2-fluorophenol Hydrochloride
Objective: Reduction of the oxime and isolation of the zwitterionic product as a stable salt.
Preparation: Transfer the crude oxime (approx. 10.9 g, 64.4 mmol) to a 500 mL flame-dried hydrogenation flask. Dissolve in 150 mL of anhydrous Methanol.
Safety Warning: Pd/C is pyrophoric. Purge the flask with Argon or Nitrogen gas before and after adding the catalyst to prevent solvent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under a Hydrogen atmosphere (1 atm) for 12–16 hours.
Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL). Do not let the filter cake dry out completely while under vacuum.
Salt Formation: Cool the combined methanolic filtrate to 0 °C in an ice bath. Slowly add a solution of 4M HCl in Dioxane (20 mL, 80 mmol, 1.2 eq) dropwise. Stir for 30 minutes.
Precipitation: Concentrate the solution under reduced pressure to approximately 30 mL. Slowly add diethyl ether (100 mL) while stirring vigorously to precipitate the hydrochloride salt.
Final Isolation: Filter the resulting white precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford 5-(1-Aminoethyl)-2-fluorophenol hydrochloride.
Analytical Data & Validation
To ensure the self-validating nature of this protocol, compare your synthesized material against the expected analytical parameters outlined below.
m/z calculated for C₈H₁₁FNO⁺ [M+H]⁺: 156.08; Found: 156.1
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Referenced for standard protection/deprotection strategies regarding phenolic compatibilities during amination). URL:[Link]
Application
Application Notes & Protocols: In Vivo Dosing Strategies and Vehicles for 5-(1-Aminoethyl)-2-fluorophenol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing effective in vivo dosing strategies for the novel compound 5-(1-Aminoethyl)-2-fluorophen...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing effective in vivo dosing strategies for the novel compound 5-(1-Aminoethyl)-2-fluorophenol. Given the limited publicly available data on this specific molecule, this document outlines a systematic, first-principles approach to vehicle selection, formulation development, and administration. The causality behind each experimental choice is explained to empower the researcher to make informed decisions tailored to their specific study objectives.
Before any in-vivo study, a thorough understanding of the physicochemical properties of 5-(1-Aminoethyl)-2-fluorophenol is critical. These properties will dictate the formulation strategy. As a substituted fluorophenol, it is prudent to anticipate potential challenges with aqueous solubility.
1.1 Initial Assessment of Physicochemical Properties
A preliminary analysis of related structures, such as 2-amino-5-fluorophenol, suggests it is only slightly soluble in water[1]. The introduction of an aminoethyl group may alter this, but an initial solubility screening is paramount.
Property
Predicted/Assumed Challenge
Experimental Approach
Aqueous Solubility
Likely low due to the phenolic ring. The amino group may offer some improvement.
Determine solubility in standard buffers (e.g., PBS pH 7.4) and at different pH values.
LogP
The fluorinated phenyl ring suggests a degree of lipophilicity.
The amino and phenol groups will have distinct pKa values.
Determine pKa values through titration or computational modeling.
Stability
Phenolic compounds can be susceptible to oxidation.
Assess stability in different solvents and pH conditions over time using HPLC.
1.2 Causality of Physicochemical Properties on Formulation Choice
The results of this initial characterization will guide the selection of an appropriate dosing vehicle. A high LogP and low aqueous solubility would steer the formulation towards solubilizing agents like cyclodextrins or lipid-based systems[2][3][4][5]. The pKa will inform whether pH adjustment can be used to achieve a soluble salt form.
A Systematic Approach to Vehicle Selection
A tiered screening approach is recommended to efficiently identify a suitable vehicle. The goal is to achieve a stable, homogenous formulation that is well-tolerated and provides the desired pharmacokinetic profile.
2.1 Tier 1: Aqueous-Based Vehicles
For initial screening, simple aqueous vehicles should be assessed. These are often the easiest to prepare and have a lower risk of vehicle-induced toxicity.
Saline (0.9% NaCl): The most common vehicle for water-soluble compounds.
Phosphate-Buffered Saline (PBS): A buffered saline solution that is isotonic and non-toxic.
pH-Adjusted Buffers: If the compound has ionizable groups, adjusting the pH can significantly increase solubility.
2.2 Tier 2: Solubilizing Excipients
If aqueous solubility is insufficient, the next step is to evaluate excipients that can enhance solubility.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[6][7][8][9]. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can increase the solubility of lipophilic compounds. Common co-solvents include:
For highly lipophilic compounds that are challenging to formulate with the above methods, lipid-based drug delivery systems (LBDDS) are a powerful option. These formulations can improve oral bioavailability by enhancing drug solubilization in the gastrointestinal tract and promoting lymphatic transport[2][3][4][5].
Simple Oil Solutions: Solutions in digestible oils like sesame oil or corn oil.
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid[12].
Below is a workflow for vehicle selection:
Caption: A systematic workflow for vehicle selection for a novel compound.
Experimental Protocols
The following protocols are provided as a starting point. They should be optimized based on the experimentally determined properties of 5-(1-Aminoethyl)-2-fluorophenol.
3.1 Protocol: Dose Calculation
Accurate dose calculation is fundamental for reproducible in vivo studies[13][14].
Determine the Dose: The dose is typically expressed in mg/kg. This will be determined by the study design (e.g., from in vitro efficacy data).
Weigh the Animal: Accurately weigh each animal before dosing.
Calculate the Amount of Compound per Animal:
Amount (mg) = Animal Weight (kg) x Dose (mg/kg)
Determine the Dosing Volume: The dosing volume depends on the route of administration and the animal model. For mice, a typical oral gavage volume is 5-10 mL/kg.
Volume (mL) = Animal Weight (kg) x Dosing Volume (mL/kg)
Calculate the Required Concentration of the Dosing Solution:
Concentration (mg/mL) = Amount (mg) / Volume (mL)
3.2 Protocol: Preparation of a Cyclodextrin-Based Vehicle
This protocol is for preparing a solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
5-(1-Aminoethyl)-2-fluorophenol
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sterile water or saline
Magnetic stirrer and stir bar
Volumetric flasks
Sterile filter (0.22 µm)
Procedure:
Calculate the required amount of HP-β-CD. A common starting concentration is 20-40% (w/v) in the final solution.
In a volumetric flask, dissolve the HP-β-CD in the appropriate volume of sterile water or saline. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
Slowly add the pre-weighed 5-(1-Aminoethyl)-2-fluorophenol to the cyclodextrin solution while stirring.
Continue to stir until the compound is fully dissolved. This may take several hours. Sonication can be used to aid dissolution.
Once dissolved, bring the solution to the final volume with the vehicle.
Sterile filter the final solution through a 0.22 µm filter into a sterile container[15].
3.3 Protocol: Preparation of a Co-Solvent Vehicle
This protocol describes the preparation of a vehicle containing PEG400 and DMSO.
Materials:
5-(1-Aminoethyl)-2-fluorophenol
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 400 (PEG400)
Sterile saline or PBS
Sterile tubes
Procedure:
Determine the final desired concentration of all components. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
Weigh the required amount of 5-(1-Aminoethyl)-2-fluorophenol and place it in a sterile tube.
Add the DMSO to the tube and vortex or sonicate until the compound is fully dissolved.
Add the PEG400 and vortex to mix thoroughly.
Finally, add the saline or PBS dropwise while vortexing to avoid precipitation.
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
Administration and Best Practices
4.1 Route of Administration
The choice of administration route will depend on the therapeutic goal and the properties of the formulation.
Oral (PO): Suitable for many formulations, especially lipid-based systems which can enhance oral bioavailability. Requires the use of gavage needles.
Intraperitoneal (IP): A common route for preclinical studies, often providing rapid absorption.
Intravenous (IV): Requires the compound to be in a fully solubilized, sterile solution. This route provides 100% bioavailability.
Subcutaneous (SC): Can provide a slower release and more sustained exposure profile.
4.2 Self-Validating Protocols and Aseptic Technique
To ensure the integrity of the study, all dosing solutions should be prepared fresh daily if stability is not confirmed. Aseptic technique is crucial, especially for parenteral routes of administration, to prevent infection[15].
Use sterile diluents and equipment.
Prepare formulations in a laminar flow hood.
Filter-sterilize the final formulation when possible.
The relationship between formulation and administration is key to a successful study.
Caption: The integrated workflow from formulation to in vivo analysis.
Conclusion
Developing an effective in vivo dosing strategy for a novel compound like 5-(1-Aminoethyl)-2-fluorophenol requires a methodical and evidence-based approach. By first understanding the compound's physicochemical properties, researchers can logically progress through a tiered vehicle screening process. The protocols provided herein offer a robust starting point for creating well-tolerated and effective formulations. Adherence to best practices in dose calculation and aseptic administration will ensure the generation of high-quality, reproducible data, ultimately accelerating the drug development process.
References
Kamal, M. F., & Radwan, A. A. (2021). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed.
He, C., et al. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
Kumar, A., & Sharma, G. (2014). Optimizing oral drug delivery using lipid based formulations. Indo American Journal of Pharmaceutical Research.
Li, Y. F., et al. (2019). Cyclodextrin Affects Distinct Tissue Drug Disposition as a Novel Drug Delivery Vehicle. Annals of Medical and Medical Research.
Garg, T., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
Li, Y., et al. (2023).
Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
Tiwari, G., et al. (2010).
Erhirhie, E. O., et al. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.
de Castro, M. V., et al. (2017). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules.
Go, M., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Biological Engineering.
Loftsson, T., & Brewster, M. E. (1996). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences.
Le, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics.
Durham, J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods.
UCLA Animal Research Committee. (N.D.). Use of Fluids and Diluted Drugs in Research Animals. UCLA.
Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
Castile, J. D., et al. (2018). Precipitation resistant small molecule drug formulations.
Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology.
Storage conditions and handling guidelines for 5-(1-Aminoethyl)-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals Introduction The fluorination of phenolic compounds can significantly enhance metabolic stability and binding affinity to biological targets.[1] The aminoet...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorination of phenolic compounds can significantly enhance metabolic stability and binding affinity to biological targets.[1] The aminoethyl side chain provides a point for further chemical modification and can play a crucial role in interactions with proteins, such as kinases.[1] Consequently, 5-(1-Aminoethyl)-2-fluorophenol is a compound of interest for the development of novel inhibitors for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2]
Physicochemical Properties and Stability
While experimental data for 5-(1-Aminoethyl)-2-fluorophenol is not available, the following table summarizes the properties of a closely related isomer, 5-Amino-2-fluorophenol, to provide an estimation of its characteristics.
Property
Estimated Value (based on 5-Amino-2-fluorophenol)
Source
Molecular Formula
C₈H₁₀FNO
N/A
Molecular Weight
155.17 g/mol
N/A
Appearance
Expected to be a solid, ranging from off-white to light brown
Aminophenol derivatives can be susceptible to oxidation and degradation, particularly when exposed to air, light, and elevated temperatures. The presence of the amino group can make the aromatic ring more electron-rich and thus more prone to oxidation, which can lead to coloration of the material over time. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, light-resistant container.
Health and Safety Information
Given the lack of a specific Safety Data Sheet (SDS) for 5-(1-Aminoethyl)-2-fluorophenol, the hazard information is extrapolated from related aminofluorophenol compounds. It should be handled with the utmost care, assuming it is hazardous.
Pictograms (Anticipated):
GHS07 (Harmful)
Hazard Statements (Anticipated based on related compounds):
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage and Handling Guidelines
Proper storage and handling are paramount to maintain the integrity of 5-(1-Aminoethyl)-2-fluorophenol and ensure the safety of laboratory personnel.
Storage Protocol
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
Container: Use a tightly sealed, amber glass vial or other light-resistant container.
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[6] Recommended storage is at ambient temperature, but for long-term storage, refrigeration (2-8 °C) may be considered to further minimize degradation.
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[7]
Handling Workflow
The following workflow is designed to minimize exposure and maintain the quality of the compound.
Caption: Recommended workflow for handling 5-(1-Aminoethyl)-2-fluorophenol.
Potential Applications in Research and Drug Discovery
Derivatives of aminofluorophenols are valuable intermediates in the synthesis of pharmaceuticals.[8] The structural motifs present in 5-(1-Aminoethyl)-2-fluorophenol suggest its potential utility in the following areas:
Kinase Inhibitors: The fluorophenol moiety can serve as a scaffold for developing inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[1]
Neurological Disorders: Chiral amines and phenolic compounds are common features in drugs targeting the central nervous system.[2]
Asymmetric Synthesis: The chiral center at the aminoethyl group makes this compound a valuable building block for stereoselective synthesis.[2]
Hypothetical Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Library
This protocol outlines a general procedure for the utilization of 5-(1-Aminoethyl)-2-fluorophenol in the synthesis of a small library of potential kinase inhibitors via N-acylation.
Objective: To synthesize a diverse set of N-acylated derivatives of 5-(1-Aminoethyl)-2-fluorophenol for screening against a panel of protein kinases.
Materials:
5-(1-Aminoethyl)-2-fluorophenol
A diverse set of carboxylic acids or acid chlorides
Coupling agents (e.g., HATU, EDC/HOBt)
Anhydrous solvents (e.g., DMF, DCM)
Bases (e.g., DIPEA, triethylamine)
Reaction vials
Stir plate and stir bars
TLC plates
Purification system (e.g., column chromatography, preparative HPLC)
Protocol:
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere, dissolve 5-(1-Aminoethyl)-2-fluorophenol (1.0 eq) in anhydrous DMF.
Addition of Reagents: Add the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). If using an acid chloride, dissolve it in anhydrous DCM and add it dropwise to a solution of 5-(1-Aminoethyl)-2-fluorophenol and triethylamine in DCM at 0 °C.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired N-acylated derivative.
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Flowchart for the N-acylation of 5-(1-Aminoethyl)-2-fluorophenol.
Conclusion
While specific data for 5-(1-Aminoethyl)-2-fluorophenol is limited, by leveraging information from analogous compounds, we can establish a robust framework for its safe handling, storage, and use in research. Its chemical structure suggests significant potential as a building block in the development of novel therapeutics. The guidelines and protocols provided herein are intended to empower researchers to explore the scientific possibilities of this promising compound while prioritizing safety and experimental integrity.
References
Chemical Substance Information for 2-(1-aminoethyl)-5-fluorophenol hydrochloride. NextSDS. (URL not provided, but content is cited)
Safety Data Sheet for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. CymitQuimica. (URL not provided, but content is cited)
5-Amino-2-fluorophenol | 100367-48-4. Sigma-Aldrich. (URL not provided, but content is cited)
Safety Data Sheet. Thermo Fisher Scientific. (URL not provided, but content is cited)
Safety Data Sheet. Fisher Scientific. (URL not provided, but content is cited)
Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry. Benchchem. (URL not provided, but content is cited)
(R)-3-(1-Aminoethyl)-5-fluorophenol. EvitaChem. (URL not provided, but content is cited)
2-Amino-5-Fluorophenol. nordmann.global. (URL not provided, but content is cited)
Buy (R)-3-(1-Aminoethyl)-5-fluorophenol (EVT-13089167). EvitaChem. (URL not provided, but content is cited)
Advanced Chiral Resolution Strategies for 5-(1-Aminoethyl)-2-fluorophenol: A Comprehensive Protocol Guide
Introduction: The Chemical Context As a Senior Application Scientist, I frequently encounter the unique challenges presented by polyfunctional chiral intermediates. 5-(1-Aminoethyl)-2-fluorophenol is a highly valuable 1-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Chemical Context
As a Senior Application Scientist, I frequently encounter the unique challenges presented by polyfunctional chiral intermediates. 5-(1-Aminoethyl)-2-fluorophenol is a highly valuable 1-arylethylamine building block, but it presents a complex triad of functional groups: a basic, nucleophilic primary amine; an acidic, hydrogen-bonding phenolic hydroxyl; and a strongly electronegative fluorine atom.
The fluorine atom at the ortho position to the phenol not only lowers the pKa of the hydroxyl group via inductive effects but also modulates the electron density of the aromatic ring, impacting the nucleophilicity of the adjacent chiral amine. Resolving this racemate into its pure (R) and (S) enantiomers requires methodologies that either exploit or mitigate these electronic and steric factors.
Below, I detail three field-proven, self-validating protocols for the chiral resolution of 5-(1-Aminoethyl)-2-fluorophenol, explaining the mechanistic causality behind each experimental choice.
Mandatory Visualization: Resolution Workflows
Figure 1: Parallel chiral resolution workflows for 5-(1-Aminoethyl)-2-fluorophenol.
Enzymatic kinetic resolution using Candida antarctica lipase B (CALB) is an industrial workhorse for primary amines. The active site of CALB features a stereospecific binding pocket that perfectly accommodates the 1-arylethylamine motif. The bulky 2-fluoro-5-hydroxyphenyl group is directed into the large hydrophobic pocket, while the methyl group fits into the stereoselectivity pocket, heavily favoring the acylation of the (R)-enantiomer .
We utilize isopropyl acetate as the acyl donor rather than ethyl acetate or vinyl acetate. Vinyl acetate produces acetaldehyde as a byproduct, which can form Schiff bases with our primary amine, leading to yield loss and enzyme deactivation. Isopropyl acetate produces harmless isopropanol, ensuring sustained enzyme activity.
Step-by-Step Protocol
Reaction Setup: In a 500 mL jacketed reactor, dissolve 50 mmol of racemic 5-(1-Aminoethyl)-2-fluorophenol in 200 mL of anhydrous methyl tert-butyl ether (MTBE).
Reagent Addition: Add 100 mmol (2 equivalents) of isopropyl acetate.
Biocatalysis: Introduce 1.0 g of immobilized CALB (Novozym 435).
Incubation: Stir the suspension gently (150 rpm to avoid crushing the resin) at 45°C for 24–48 hours.
Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction exactly at 50% conversion to maximize the enantiomeric excess (ee) of the remaining (S)-amine.
Workup & Separation: Filter off the immobilized enzyme. Extract the organic filtrate with 1M HCl (3 x 50 mL).
Organic Layer: Contains the (R)-amide. Evaporate and hydrolyze with 6M HCl at reflux to recover the (R)-amine.
Aqueous Layer: Contains the unreacted (S)-amine hydrochloride. Basify to pH 10 with 2M NaOH and extract with ethyl acetate to yield the pure (S)-enantiomer (>98% ee).
Methodology 2: Classical Diastereomeric Salt Crystallization
Causality & Expertise
Classical resolution relies on the differential solubility of diastereomeric salts. For 1-arylethylamines, (S)-(+)-Mandelic acid is a privileged resolving agent. The hydroxyl group of mandelic acid forms a robust 2D hydrogen-bond sheet network with the primary amine and the phenolic OH of our target molecule. The highly electronegative fluorine atom increases the acidity of the phenolic OH, strengthening this hydrogen-bond network and promoting the rapid, highly selective precipitation of the less-soluble diastereomeric salt .
Step-by-Step Protocol
Salt Formation: In a 1 L Erlenmeyer flask, suspend 100 mmol of racemic 5-(1-Aminoethyl)-2-fluorophenol and 100 mmol of (S)-(+)-Mandelic acid in 300 mL of a Methanol/Ethyl Acetate mixture (1:4 v/v).
Dissolution: Heat the mixture to reflux (approx. 70°C) until a clear, homogeneous solution is achieved.
Crystallization: Remove from heat and allow the solution to cool to room temperature slowly over 12 hours. Crucial: Do not agitate or crash-cool, as this promotes the kinetic entrapment of the wrong diastereomer.
Filtration: Vacuum filter the precipitated salt (the (S)-amine/(S)-mandelic acid salt). Wash the filter cake with 20 mL of cold Ethyl Acetate.
Recrystallization: To ensure >99% ee, recrystallize the salt once more from a minimum volume of boiling Methanol/Ethyl Acetate.
Free-Basing: Suspend the optically pure salt in 100 mL of deionized water. Adjust the pH to 10 using 10% aqueous NaOH. Extract the liberated (S)-amine with Dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
When time-to-market is critical, preparative SFC is the gold standard. The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid equilibration . However, primary amines with phenolic groups are notorious for peak tailing due to secondary interactions with residual silanols on the stationary phase. We mitigate this by using a crown ether-derived column (Crownpak CR-I(+)) or an immobilized amylose-based column (Chiralpak IG) combined with a basic modifier (0.2% Isopropylamine) to mask acidic sites, ensuring sharp, symmetrical peaks .
Step-by-Step Protocol
System Configuration: Equip the preparative SFC system with a Chiralpak IG column (250 x 21.1 mm, 5 µm).
Mobile Phase Preparation: Set the mobile phase to 75% supercritical CO₂ and 25% co-solvent. The co-solvent must be Methanol containing 0.2% v/v Isopropylamine (IPA).
Chromatographic Parameters:
Flow rate: 70 g/min
Backpressure: 120 bar
Column temperature: 40°C
UV Detection: 230 nm
Sample Preparation: Dissolve the racemic mixture in Methanol at a high concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Stacked Injections: Perform stacked injections of 1 mL (50 mg per cycle) every 4.5 minutes. The baseline separation allows for automated fraction collection triggered by UV threshold.
Recovery: Evaporate the methanol from the collected fractions under reduced pressure at 35°C to yield the pure (R) and (S) enantiomers.
Quantitative Data Presentation
The following table summarizes the performance metrics of the three methodologies to aid in process selection based on scale and project phase.
Parameter
Biocatalytic (CALB)
Classical (Mandelic Acid)
Preparative SFC
Primary Mechanism
Enantioselective acylation
Diastereomeric salt solubility
Chiral stationary phase interaction
Typical Yield (per enantiomer)
~45%
~35-40% (after recrystallization)
~48%
Enantiomeric Excess (ee)
>98%
>99%
>99.5%
Scalability
High (Multi-kg)
Very High (Metric Tons)
Medium (Grams to kg)
Time-to-Result
48-72 hours
24-48 hours
<12 hours
Cost Profile
Moderate (Enzyme recycling needed)
Low (Inexpensive reagents)
High (Instrumentation & CSPs)
References
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link]
Kinbara, K., & Saigo, K. (2005). Design of Resolving Agents Based on Crystal Engineering. Thieme Connect. Available at: [Link]
Welch, C. J., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI. Available at: [Link]
Yue, L., Miller, L., & Reilly, J. (2023). Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. PubMed. Available at: [Link]
Method
Application Note: Preparation of 5-(1-Aminoethyl)-2-fluorophenol Stock Solutions for Cell Culture
Executive Summary 5-(1-Aminoethyl)-2-fluorophenol is a specialized fluorinated building block and intermediate frequently utilized in early-stage drug discovery and molecular probe development [1]. Because of its specifi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-(1-Aminoethyl)-2-fluorophenol is a specialized fluorinated building block and intermediate frequently utilized in early-stage drug discovery and molecular probe development [1]. Because of its specific physicochemical properties—namely the presence of a nucleophilic primary amine and a weakly acidic fluorophenol moiety—improper handling during stock preparation can lead to rapid compound degradation, kinetic precipitation, and artefactual in vitro data.
This application note provides a self-validating, step-by-step protocol for formulating master stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) and executing stepwise aqueous dilutions for cell culture assays.
Physicochemical Profiling & Causality in Formulation
Before preparing any stock solution, it is critical to understand the intrinsic properties of the compound to dictate solvent choice and handling conditions.
Table 1: Physicochemical Properties of 5-(1-Aminoethyl)-2-fluorophenol
Property
Value / Detail
Chemical Name
5-(1-Aminoethyl)-2-fluorophenol
CAS Number
1270485-02-3
Molecular Formula
C8H10FNO
Molecular Weight
155.17 g/mol
Primary Functional Groups
Primary amine, Fluorophenol
Recommended Solvent
Anhydrous DMSO (≥99.9% purity)
The "Why" Behind the Formulation Strategy:
Solvent Selection: DMSO is a polar aprotic solvent that effectively solvates both the hydrophobic aromatic ring and the polar functional groups of this compound. However, DMSO is highly hygroscopic. Using strictly anhydrous DMSO is mandatory; the introduction of atmospheric water reduces the compound's thermodynamic solubility and alters the micro-pH, which can trigger the ionization and subsequent precipitation of the compound [4].
Temperature Sensitivity: The primary amine is susceptible to oxidation. The compound must be stored desiccated at -20°C in solid form, and at -80°C once solvated, to halt oxidative degradation [2].
Experimental Workflow
Workflow for the preparation and validation of 5-(1-Aminoethyl)-2-fluorophenol cell culture stocks.
Protocol: Preparation of Master Stock (in DMSO)
To ensure reproducibility, master stocks should be prepared at standardized molarities (e.g., 10 mM or 50 mM).
Table 2: Master Stock Preparation Guide (1 mL Volume)
Target Concentration
Mass of Compound Required
Volume of Anhydrous DMSO
10 mM
1.55 mg
1.0 mL
20 mM
3.10 mg
1.0 mL
50 mM
7.76 mg
1.0 mL
Step-by-Step Methodology:
Thermal Equilibration: Remove the lyophilized powder from -20°C storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the powder. Water drastically lowers the solubility limit in DMSO and accelerates compound degradation.
Weighing: Using a calibrated analytical balance in a fume hood, accurately weigh the required mass into a sterile, amber microcentrifuge tube.
Solubilization: Add the calculated volume of RT anhydrous DMSO.
Agitation: Cap tightly and vortex gently for 1–2 minutes. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 5 minutes. Avoid heating above 37°C to prevent thermal degradation of the amine.
Aliquoting: Divide the master stock into 20–50 µL single-use aliquots.
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Causality: Aliquoting is non-negotiable. Repeated freeze-thaw cycles of DMSO stocks create localized concentration gradients, causing the compound to precipitate out of solution invisibly, ruining the stock's known molarity [2].
Protocol: Preparation of Aqueous Working Solutions
Directly injecting high-concentration DMSO stocks into large volumes of aqueous cell culture media causes rapid solvent diffusion. The DMSO disperses faster than the hydrophobic compound can adapt, causing the compound to "crash out" (kinetic precipitation) [4]. Furthermore, DMSO concentrations must be strictly controlled to prevent cytotoxicity.
Table 3: Serial Dilution Matrix for Cell Culture (Target ≤0.1% DMSO)
Step
Source Solution
Volume of Source
Volume of Diluent
Final Concentration
Final DMSO % (v/v)
1. Master Stock
Dry Powder
N/A
1.0 mL DMSO
10 mM
100%
2. Intermediate
10 mM Stock
10 µL
990 µL Media
100 µM
1.0%
3. Working Assay
100 µM Inter.
100 µL
900 µL Media
10 µM
0.1%
Step-by-Step Methodology:
Thawing: Thaw a single -80°C aliquot at room temperature. Vortex briefly to ensure homogeneity.
Intermediate Dilution: Pipette the required volume of the DMSO stock into a small volume of pre-warmed (37°C) serum-free media to create an intermediate solution. Mix immediately by gentle pipetting. Causality: Stepwise dilution maintains the compound within its kinetic solubility window, preventing micro-precipitation.
Final Dilution: Add the intermediate solution to the final cell culture volume. Ensure the final DMSO concentration is ≤0.1%.
Causality for DMSO Limit: Extensive literature demonstrates that DMSO concentrations >0.1% (v/v) alter lipid bilayer fluidity, induce caspase-3 cleavage, and independently reduce cell viability in human cell lines (e.g., fibroblast-like synoviocytes and various cancer lines)[3]. Exceeding this limit confounds phenotypic readouts and invalidates assay results.
Quality Control & Self-Validation System
To guarantee scientific integrity, every protocol must be a self-validating system. Implement the following checks:
Nephelometric Profiling (Turbidity Check): Before applying the final working solution to cells, measure its absorbance at 600 nm. An increase in baseline absorbance compared to a pure media control indicates the presence of micro-precipitates (meaning the kinetic solubility limit was exceeded). If turbidity is detected, the assay must be discarded.
Vehicle Control Parity: Always run a matched DMSO vehicle control. If your highest compound dose contains 0.1% DMSO, your negative control must be treated with exactly 0.1% DMSO in media [3]. This isolates the compound's true pharmacological effect from solvent-induced baseline shifts.
Chemical Integrity (LC-MS): For stocks stored >3 months at -80°C, run an LC-MS/MS aliquot check to verify that the primary amine has not oxidized and the concentration remains stable.
References
Galvao, J. et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes" - PMC (NIH).[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Improving the Aqueous Solubility of 5-(1-Aminoethyl)-2-fluorophenol
Welcome to the technical support center for 5-(1-Aminoethyl)-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-(1-Aminoethyl)-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you overcome solubility hurdles and advance your research.
Introduction: The Solubility Challenge
5-(1-Aminoethyl)-2-fluorophenol is a molecule of interest in various research and development pipelines. Its structure, containing both a basic amino group and an acidic phenolic group, makes it an amphoteric compound. This dual nature, combined with a fluorinated phenyl ring, contributes to its limited solubility in neutral aqueous media. Understanding the underlying physicochemical properties is the first step in devising an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is 5-(1-Aminoethyl)-2-fluorophenol poorly soluble in water at neutral pH?
A1: The limited solubility is due to its molecular structure. The aromatic ring is hydrophobic. Furthermore, at neutral pH, the compound can exist as a zwitterion, where both the amino and phenolic groups are ionized. While zwitterions have charged groups, their overall net charge is zero, which can lead to strong intermolecular interactions and reduced solubility. The solubility of such ionizable compounds is highly dependent on the pH of the medium.[1]
Q2: What are the pKa values for the amino and phenolic groups?
Q3: What is the first step I should take to improve its solubility?
A3: The most straightforward and often most effective initial approach is to adjust the pH of the aqueous medium.[2][3][4] Given the compound's amphoteric nature, its solubility will be lowest near its isoelectric point and will increase significantly at pH values above the phenolic pKa or below the amino pKa.
This section provides detailed protocols for various solubilization techniques. Each method is presented with an explanation of its mechanism, a step-by-step guide, and considerations for its application.
Method 1: pH Adjustment
Principle of Causality: The solubility of ionizable compounds is dictated by the Henderson-Hasselbalch equation.[5] By shifting the pH of the solution, we can control the ionization state of the amino and phenolic groups. At a pH below the amino group's pKa, the compound will be predominantly in its protonated, cationic form, which is generally more water-soluble. Conversely, at a pH above the phenolic group's pKa, it will exist in its deprotonated, anionic form, also enhancing solubility.[1]
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
Equilibrium Solubility Measurement:
Add an excess amount of 5-(1-Aminoethyl)-2-fluorophenol to a known volume of each buffer in separate vials.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Expected Outcome: You should observe a "U"-shaped solubility curve, with minimum solubility around the isoelectric point and significantly higher solubility at both acidic and basic pH values.
Method 2: Salt Formation
Principle of Causality: Converting the parent compound into a salt is a widely used and effective method to dramatically increase aqueous solubility and dissolution rates for acidic and basic drugs.[6][7][8] For 5-(1-Aminoethyl)-2-fluorophenol, forming a salt with a suitable acid (e.g., hydrochloride, mesylate) will ensure the amino group remains protonated, leading to a highly soluble cationic species.[9]
Experimental Protocol: Hydrochloride Salt Formation
Dissolution: Dissolve 5-(1-Aminoethyl)-2-fluorophenol in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to the dissolved compound while stirring.
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration.
Washing and Drying: Wash the collected salt with a small amount of the organic solvent to remove any unreacted starting material and then dry it under vacuum.
Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the equilibrium solubility measurement protocol described in Method 1 (typically in purified water or a neutral buffer).
Data Presentation: Expected Solubility Enhancement
Form
Expected Aqueous Solubility
Free Base/Zwitterion
Low
Hydrochloride Salt
High
Method 3: Use of Co-solvents
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[10][11] This reduction in polarity can decrease the energy required to solvate the hydrophobic portions of the drug molecule, thereby increasing its solubility.[12] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]
Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 30% v/v) of various co-solvents (e.g., ethanol, propylene glycol, PEG 400).
Solubility Determination: Using the equilibrium solubility measurement protocol, determine the solubility of 5-(1-Aminoethyl)-2-fluorophenol in each co-solvent mixture.
Data Analysis: Plot the solubility against the co-solvent concentration for each co-solvent to identify the most effective one and its optimal concentration.
Data Presentation: Example Co-solvent Screening Data
Co-solvent System (v/v)
Solubility (mg/mL)
Water
(Baseline)
10% Ethanol in Water
(Increased)
20% Ethanol in Water
(Further Increased)
10% Propylene Glycol in Water
(Increased)
20% Propylene Glycol in Water
(Further Increased)
Method 4: Employing Surfactants
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[15][16] The hydrophobic core of these micelles can encapsulate poorly water-soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[17][18][19]
Surfactant Selection: Choose a range of non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants.
Preparation of Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above their respective CMCs.
Solubility Measurement: Determine the solubility of 5-(1-Aminoethyl)-2-fluorophenol in each surfactant solution using the equilibrium solubility method.
Analysis: Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Method 5: Complexation with Cyclodextrins
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form inclusion complexes with poorly soluble drug molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility and stability.[][23][24]
Experimental Protocol: Cyclodextrin Complexation
Cyclodextrin Selection: Select common pharmaceutical-grade cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
Phase Solubility Study:
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.
Add an excess of 5-(1-Aminoethyl)-2-fluorophenol to each solution.
Equilibrate the samples as described previously.
Analyze the supernatant to determine the concentration of the dissolved drug.
Data Analysis: Plot the drug solubility against the cyclodextrin concentration. The shape of the phase solubility diagram will indicate the stoichiometry and stability of the inclusion complex.
Visualization of Key Concepts
Caption: pH effect on the ionization and solubility of 5-(1-Aminoethyl)-2-fluorophenol.
Caption: General workflow for screening solubility enhancement methods.
References
Crini, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]
Gao, P. et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
Sathigari, S. et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
Babu, R. J., & Singh, M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
Hyda, Y. (n.d.).
Tiwari, G. et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
Nema, S., & Ludwig, J. D. (Eds.). (2019).
Gidwani, B., & Vyas, A. (2025).
Roquette. (2025). How can cyclodextrins enhance solubility?.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available at: [Link]
Al-Hamidi, H. et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
Kumar, A. et al. (2022). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids.
AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]
askIITians. (2025). How does pH affect solubility?. Available at: [Link]
Box, K. J. et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link]
Technical Support Center: Optimizing 5-(1-Aminoethyl)-2-fluorophenol Synthesis
Welcome to the Technical Support and Troubleshooting Center. As application scientists, we recognize that synthesizing 5-(1-Aminoethyl)-2-fluorophenol via the reductive amination of 1-(4-fluoro-3-hydroxyphenyl)ethanone p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center. As application scientists, we recognize that synthesizing 5-(1-Aminoethyl)-2-fluorophenol via the reductive amination of 1-(4-fluoro-3-hydroxyphenyl)ethanone presents unique chemoselectivity challenges. The presence of the electron-withdrawing fluorine atom and the unprotected phenolic hydroxyl group can lead to competing side reactions, including over-reduction, dimerization, and hydrodefluorination.
This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to optimize reaction yield and enantiopurity.
Mechanistic Pathway & Reaction Bottlenecks
To troubleshoot effectively, we must first isolate the kinetic pathways governing the reaction. The transformation relies on the transient formation of an imine intermediate, followed by its reduction. Failure to control the relative rates of these two steps is the primary cause of yield degradation.
Mechanistic pathway of 5-(1-Aminoethyl)-2-fluorophenol synthesis and competing side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of the alcohol byproduct (~25%) instead of the target amine?
The Causality: This is a classic case of over-reduction. Your reducing agent (whether
H2
with a metal catalyst or a hydride donor) is reducing the starting ketone into 1-(4-fluoro-3-hydroxyphenyl)ethanol faster than the ketone can condense with the ammonia source to form the necessary imine intermediate.
The Solution: You must drive the thermodynamic equilibrium toward imine formation prior to reduction. According to1 [1], the addition of 1.0 equivalent of Titanium isopropoxide (
Ti(O−iPr)4
) acts as a highly effective Lewis acid and water scavenger. It activates the carbonyl carbon for nucleophilic attack and sequesters the expelled water, suppressing alcohol formation entirely and boosting yields to >90%.
Q2: My LC-MS shows a significant mass peak corresponding to a secondary amine. How do I prevent dimerization?
The Causality: Once your primary amine target is formed, it becomes a potent nucleophile. If the local concentration of the primary amine exceeds that of your bulk nitrogen source, it will attack unreacted imine or ketone molecules, yielding a secondary amine dimer [3].
The Solution: Maintain a massive stoichiometric excess of your nitrogen source. We recommend using 10 to 20 equivalents of Ammonium Acetate (
NH4OAc
). If scaling up, transitioning from a batch reactor to a continuous flow system ensures that the local concentration of the newly formed primary amine remains infinitely small relative to the ammonia source, virtually eliminating dimerization [1].
Q3: I am using Pd/C and
H2
for the reductive amination, but I am observing loss of the fluorine atom.
The Causality: Palladium on carbon (Pd/C) is a highly active catalyst that readily promotes hydrodehalogenation (cleavage of the C-F bond) under pressurized hydrogen, especially on electron-rich phenol rings.
The Solution: Abandon Pd/C for this specific substrate. If a racemic mixture is acceptable, utilize the2 [2] method using Sodium cyanoborohydride (
NaBH3CN
) in a weakly acidic buffer (pH 4-6). The cyanide ligand stabilizes the borohydride, allowing it to selectively reduce the protonated imine without touching the C-F bond. If enantiopurity is required, switch to a Ruthenium-based catalytic system.
Q4: How can I achieve high enantiomeric excess (ee) if I specifically need the (R)-enantiomer for downstream API synthesis?
The Causality: Standard hydride donors (
NaBH3CN
,
NaBH(OAc)3
) attack the planar imine intermediate from both faces equally, resulting in a 50:50 racemic mixture.
The Solution: Implement a Ru-catalyzed asymmetric reductive amination. Utilizing a chiral Ruthenium catalyst with
H2
gas forces the hydride transfer to occur via a highly structured, stereocontrolled transition state, consistently yielding >99% ee [1].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles during the optimization of chiral fluorophenol amine synthesis.
Entry
Catalyst / Reagent System
Critical Additive
Yield (%)
Enantiomeric Excess (ee %)
Primary Mechanistic Issue Addressed
1
Pd/C,
H2
(Batch)
None
< 40%
Racemic
Baseline. Severe defluorination & dimerization.
2
NaBH3CN
,
NH4OAc
(Batch)
Acetic Acid (pH 5)
82%
Racemic
Prevents defluorination; racemic output.
3
Ru-chiral catalyst,
H2
(Batch)
None
65%
94%
High alcohol byproduct (~25%) due to fast reduction.
This self-validating protocol utilizes a Ruthenium-catalyzed asymmetric reductive amination to produce (R)-5-(1-Aminoethyl)-2-fluorophenol. The methodology incorporates in-process analytical checks to ensure the system behaves predictably at each kinetic stage.
Validated step-by-step workflow for the asymmetric reductive amination of fluorophenol ketones.
Step-by-Step Methodology:
Substrate Preparation: In a flame-dried, inert reaction vessel (Argon atmosphere), dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (1.0 eq, 0.2 mmol) in 1.0 mL of anhydrous methanol.
Amine Loading: Add Ammonium Acetate (
NH4OAc
, 10.0 eq). Causality Check: The massive excess is strictly required to shift the equilibrium toward the imine and prevent the final product from acting as a competing nucleophile.
Lewis Acid Activation: Slowly add Titanium isopropoxide (
Ti(O−iPr)4
, 1.0 eq) dropwise. Stir the mixture at room temperature for 2 hours.
Self-Validation Point 1: Pull a 10 µL aliquot, quench with water, and run a TLC (Hexanes:EtOAc). You must verify the disappearance of the ketone spot and the appearance of the imine intermediate before proceeding to reduction.
Catalyst Addition: Add the chiral Ru-catalyst (0.01 eq).
Pressurized Hydrogenation: Transfer the mixture to a high-pressure hydrogenation reactor. Purge the system with
H2
gas three times, then pressurize to 40 atm. Heat the reaction to 80 °C and stir for 24 hours.
Quench and Workup: Carefully vent the
H2
gas. Quench the reaction mixture with dilute aqueous HCl (1 M) to break down the Titanium-imine complexes.
Extraction: Basify the aqueous layer to pH 10 using aqueous NaOH, then extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Final Validation:
Self-Validation Point 2: Analyze the crude product via
1H
NMR to confirm the absence of the alcohol byproduct (look for the absence of the characteristic -CH-OH methine proton multiplet).
Self-Validation Point 3: Run Chiral HPLC to verify the enantiomeric excess (Target: >99% ee).
References
Title: Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow
Source: Organic Process Research & Development - ACS Publications
URL
Overcoming poor cell permeability of 5-(1-Aminoethyl)-2-fluorophenol
Technical Support Center: Overcoming Poor Cell Permeability of 5-(1-Aminoethyl)-2-fluorophenol Welcome to the Technical Support and Troubleshooting Center for 5-(1-Aminoethyl)-2-fluorophenol. This guide is designed for r...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Poor Cell Permeability of 5-(1-Aminoethyl)-2-fluorophenol
Welcome to the Technical Support and Troubleshooting Center for 5-(1-Aminoethyl)-2-fluorophenol. This guide is designed for researchers and drug development professionals struggling with the intracellular delivery of this highly polar small molecule. Below, you will find diagnostic FAQs, field-proven troubleshooting strategies, self-validating experimental protocols, and quantitative benchmarks to optimize your assays.
Diagnostic FAQ: Understanding the Permeability Barrier
Q: Why does 5-(1-Aminoethyl)-2-fluorophenol exhibit near-zero passive permeability in Caco-2 and PAMPA assays?A: The poor permeability is a direct consequence of the molecule's ionization state and high desolvation energy at physiological pH.
The Amine: The 1-aminoethyl group is a primary amine with a pKa of approximately 9.0. At pH 7.4, it is heavily protonated (
−NH3+
), carrying a positive charge and acting as a strong hydrogen bond donor (HBD).
The Phenol: The hydroxyl group on the benzene ring typically has a pKa of ~10, but the electron-withdrawing fluorine atom at the ortho position (2-fluorophenol) lowers this pKa to approximately 8.5–8.8. At pH 7.4, a significant fraction of the phenol is ionized to a phenoxide anion (
−O−
).
Causality: The combination of these two groups results in a highly polar, potentially zwitterionic species. The energetic cost of stripping water molecules (desolvation energy) from these charged HBDs and HBAs to allow the molecule to partition into the hydrophobic core of the lipid bilayer is thermodynamically prohibitive, halting passive transcellular diffusion[1].
Troubleshooting Guide 1: Chemical Masking (Prodrug Strategy)
Issue: Structural modifications to the parent scaffold destroy target binding affinity, but the parent molecule cannot cross the cell membrane.
Solution: Implement a transient prodrug strategy to mask the polar functional groups, specifically targeting the reduction of Hydrogen Bond Donors (HBDs)[1].
By converting the primary amine into a trifluoroacetamide and the phenol into an ester, you eliminate the positive charge, remove multiple HBDs, and drastically increase the lipophilicity (LogP) of the molecule[2]. The trifluoroacetamide is particularly effective because the fluorine atoms increase lipophilicity, and the amide NH can form an intramolecular hydrogen bond with the fluorine, further hiding the HBD from the aqueous environment[1].
Logical workflow for prodrug synthesis, permeability validation, and intracellular activation.
This protocol is designed as a closed-loop system. If target engagement fails, the parallel cleavage assay will isolate whether the failure was due to poor permeability or the inability of the cell to cleave the prodrug back to its active form.
Step 1: Synthesis of the Double-Prodrug
React 5-(1-Aminoethyl)-2-fluorophenol with ethyl trifluoroacetate in methanol to selectively protect the primary amine as a trifluoroacetamide.
Treat the resulting intermediate with pivaloyl chloride and triethylamine in dichloromethane to convert the phenol into an O-pivalate ester. Note: Pivalate is chosen over acetate to provide steric hindrance, preventing premature degradation by plasma esterases while remaining susceptible to intracellular carboxylesterases[2].
Purify via reverse-phase HPLC.
Step 2: Permeability Validation (PAMPA)
Prepare a 10 mM stock of the prodrug in DMSO. Dilute to 50 µM in PBS (pH 7.4).
Add the solution to the donor compartment of a PAMPA plate (lipid-coated artificial membrane)[3].
Incubate for 5 hours at room temperature.
Quantify the concentration in the acceptor well using LC-MS/MS to calculate the apparent permeability (
Papp
).
Step 3: Intracellular Activation Validation
Incubate the prodrug (10 µM) with human liver microsomes (HLM) or target cell lysate at 37°C.
Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile.
Centrifuge and analyze the supernatant via LC-MS/MS. You must observe the disappearance of the prodrug and the stoichiometric appearance of the parent 5-(1-Aminoethyl)-2-fluorophenol to validate the strategy[4].
Issue: The prodrug strategy failed because the target cells lack the specific amidases/esterases required to cleave the masking groups, or structural modification is strictly prohibited.
Solution: Bypass passive diffusion entirely by encapsulating the hydrophilic parent compound in a Lipid Nanoparticle (LNP) to facilitate entry via endocytosis.
Step-by-step experimental workflow for encapsulating polar compounds in lipid nanoparticles.
Self-Validating Protocol: LNP Formulation for Polar Small Molecules
Because 5-(1-Aminoethyl)-2-fluorophenol is highly soluble in acidic conditions (due to amine protonation), it is an excellent candidate for active loading into the aqueous core of an LNP.
Step 1: Microfluidic Formulation
Aqueous Phase: Dissolve the parent compound in 50 mM citrate buffer (pH 4.0) at a concentration of 2 mg/mL.
Lipid Phase: Dissolve DLin-MC3-DMA (ionizable lipid), DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
Mix the two phases using a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio with a total flow rate of 12 mL/min.
Causality Check: At pH 4.0, the ionizable lipid is positively charged and the compound's amine is protonated. As they mix, the lipids form vesicles trapping the aqueous core.
Step 2: Neutralization and Characterization
Dialyze the mixture immediately against 1X PBS (pH 7.4) for 24 hours. Causality Check: Neutralizing the pH shifts the ionizable lipid to a neutral state, solidifying the hydrophobic shell and trapping the polar drug inside.
Measure particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Target size is 60–80 nm.
Calculate Encapsulation Efficiency (EE%) by filtering the LNPs through a 100 kDa Amicon filter and measuring the unencapsulated drug in the flow-through via LC-MS/MS.
Quantitative Data Comparison
Use the following benchmark data to evaluate the success of your chosen permeability enhancement strategy.
Strategy
Chemical Modification
Calculated LogD (pH 7.4)
PAMPA
Papp
(
10−6
cm/s)
Intracellular Release Profile
Parent Compound
None
-1.2
< 0.1
N/A (Impermeable)
N-Acetylation
Amine
→
Acetamide
0.8
1.5
Poor (Amidase resistant)
N-Trifluoroacetylation
Amine
→CF3
-Acetamide
1.8
4.8
Moderate (Slow cleavage)
Double Prodrug
CF3
-Acetamide + O-Pivalate
3.5
18.5
High (Esterase sensitive)
LNP Encapsulation
DLin-MC3-DMA Formulation
N/A
N/A (Endocytosis)
High (Endosomal escape)
Note: A PAMPA
Papp
>
1.0×10−6
cm/s is generally required for measurable cellular activity in standard in vitro assays[3].
References
Title: Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications
Source: acs.org
URL:[Link]
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC
Source: nih.gov
URL:[Link]
Title: Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids - ResearchGate
Source: researchgate.net
URL:[Link]
Title: Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned - PMC
Source: nih.gov
URL:[Link]
A Predictive Guide to the High-Resolution Mass Spectrometry Fragmentation of 5-(1-Aminoethyl)-2-fluorophenol
A Senior Application Scientist's Perspective on Structural Elucidation For researchers and scientists in drug development and analytical chemistry, the structural elucidation of novel or modified small molecules is a cri...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Structural Elucidation
For researchers and scientists in drug development and analytical chemistry, the structural elucidation of novel or modified small molecules is a critical and often time-consuming task. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone technique in this endeavor, providing unparalleled accuracy in mass measurement and invaluable insights into molecular structure through fragmentation analysis. This guide offers a detailed, predictive analysis of the fragmentation pattern of 5-(1-Aminoethyl)-2-fluorophenol, a substituted phenethylamine derivative. While direct experimental data for this specific molecule is not widely published, this guide, grounded in the fundamental principles of mass spectrometry and extensive data from structurally analogous compounds, provides a robust framework for researchers to anticipate, interpret, and validate their own experimental findings.
The Subject Molecule: 5-(1-Aminoethyl)-2-fluorophenol
Before delving into its fragmentation, let's consider the structure of 5-(1-Aminoethyl)-2-fluorophenol. This molecule possesses several key features that will dictate its behavior in a mass spectrometer:
Aromatic Ring: A fluorinated phenol ring which is a stable core.
Hydroxyl Group (-OH): A potential site for ionization and a source of neutral loss (H₂O).
Aminoethyl Side Chain (-CH(CH₃)NH₂): The most probable site of protonation in positive-ion electrospray ionization due to the basicity of the nitrogen atom, and a key driver of fragmentation.
Understanding these structural components allows us to predict the most likely fragmentation pathways under collision-induced dissociation (CID).
Experimental Approach: A Self-Validating Workflow
To ensure the trustworthiness and accuracy of the obtained data, a rigorous and self-validating experimental protocol is paramount. Here is a detailed methodology for the analysis of 5-(1-Aminoethyl)-2-fluorophenol using a Q-TOF or Orbitrap HRMS system.
Step 1: Sample Preparation and Infusion
Solution Preparation: Prepare a dilute solution of 5-(1-Aminoethyl)-2-fluorophenol (approximately 1 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Direct Infusion: For initial fragmentation studies, direct infusion of the sample into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min) is recommended. This provides a steady ion stream for in-depth MS/MS analysis.
LC-MS/MS Analysis: For analysis of complex mixtures, an ultra-high-performance liquid chromatography (UHPLC) system should be coupled to the mass spectrometer. A C18 reversed-phase column is a suitable starting point for separating the analyte from potential impurities.
Step 2: Mass Spectrometer Parameters
Ionization Mode: Positive-ion electrospray ionization (ESI+) is the preferred mode due to the presence of the basic amino group.
Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺. A typical mass range would be m/z 50-500.
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). A stepped collision energy approach is advisable to observe the formation and subsequent fragmentation of different product ions. For example, applying a collision energy ramp from 10 to 40 eV will provide a comprehensive fragmentation spectrum.
The following diagram illustrates the logical workflow for this analysis:
Caption: Experimental workflow for HRMS analysis.
Predicted Fragmentation Pathways
Based on the principles of ion chemistry, the protonated 5-(1-Aminoethyl)-2-fluorophenol is expected to undergo several characteristic fragmentation reactions. The following sections detail the most probable pathways.
Major Fragmentation Pathway: α-Cleavage
The most favorable fragmentation pathway for protonated amines is typically α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] This leads to the formation of a stable, resonance-stabilized immonium ion.
In this case, the loss of a methyl radical (•CH₃) from the ethyl group will result in a prominent fragment ion.
Secondary Fragmentation Pathways
Following the initial fragmentation, several other pathways involving the loss of small neutral molecules are anticipated.
Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of ammonia. This is a common fragmentation pathway for primary amines.
Loss of Water (H₂O): The phenolic hydroxyl group can be eliminated as a neutral water molecule, particularly at higher collision energies.
Benzylic Cleavage: Cleavage of the bond between the ethyl group and the aromatic ring will result in the formation of a fluorophenol fragment.
The logical relationship between these fragmentation events can be visualized as follows:
Caption: Predicted fragmentation cascade of 5-(1-Aminoethyl)-2-fluorophenol.
Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions, their elemental compositions, and the corresponding neutral losses. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to each fragment.[3][4]
m/z (calculated)
Elemental Composition
Neutral Loss
Proposed Structure
156.0870
C₈H₁₁FNO⁺
-
Protonated Molecule
141.0635
C₇H₈FNO⁺
•CH₃
Immonium ion
139.0761
C₈H₈FO⁺
NH₃
Ethyl-fluorophenol cation
127.0433
C₆H₅FO⁺
C₂H₅N
Fluorophenol fragment
121.0655
C₈H₆F⁺
NH₃ + H₂O
Dehydrated ethyl-fluorophenyl cation
Comparative Analysis with Structurally Similar Compounds
The predicted fragmentation pattern of 5-(1-Aminoethyl)-2-fluorophenol is consistent with the known fragmentation of other substituted phenethylamines. For instance, amphetamine and its analogues also exhibit a predominant α-cleavage, leading to the formation of a stable immonium ion.[5] Similarly, substituted phenols are known to undergo losses of small neutral molecules like CO and H₂O.[6][7] The presence of the fluorine atom is not expected to drastically alter the primary fragmentation pathways but will be reflected in the accurate mass of all fluorine-containing fragments.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the high-resolution mass spectrometry fragmentation pattern of 5-(1-Aminoethyl)-2-fluorophenol. By combining fundamental principles of mass spectrometry with data from analogous structures, researchers can confidently approach the structural elucidation of this and other novel molecules. The key to success lies in a methodologically sound experimental approach, careful interpretation of high-resolution data, and a thorough understanding of the underlying fragmentation mechanisms. This predictive guide serves as a valuable starting point for any scientist working on the characterization of such compounds, enabling more efficient and accurate structural confirmation.
References
Gasperic, T., et al. (2018). Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. ResearchGate. Available at: [Link]
Brown, D. (n.d.). Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Doc Brown's Chemistry. Available at: [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Hernandez, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available at: [Link]
Brown, D. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. Available at: [Link]
Xian, F., Hendrickson, C. L., & Marshall, A. G. (2012). High resolution mass spectrometry. Analytical Chemistry, 84(2), 708-719. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorinated building blocks is a cornerstone of modern rational drug design. In 2023 alone, nearly half of all FDA-approved small molecules contained at least one fluorine atom, underscoring its utility in modulating lipophilicity, metabolic stability, and target binding affinity [1]. Among these, the 1-aminoethyl-fluorophenol pharmacophore has emerged as a privileged scaffold, most notably serving as the critical chiral core in next-generation tyrosine kinase inhibitors (TKIs) such as the ROS1/TRK inhibitor Repotrectinib [2].
This guide evaluates the 5-(1-Aminoethyl)-2-fluorophenol scaffold, objectively comparing its structural activity relationship (SAR) against its established regioisomers: 2-(1-Aminoethyl)-4-fluorophenol (the Repotrectinib intermediate) and 3-(1-Aminoethyl)-4-fluorophenol [3].
The Causality of the Pharmacophore
The Phenol (-OH): Acts as a critical hydrogen-bond donor/acceptor to the backbone amides of the kinase hinge region.
The Fluorine (-F): Positioned ortho or para to the hydroxyl, fluorine exerts a strong electron-withdrawing inductive effect. Causality: This lowers the pKa of the phenol, increasing its hydrogen-bond donating capacity while simultaneously blocking CYP450-mediated oxidation at electron-rich aromatic sites.
The 1-Aminoethyl Group: Acts as a chiral vector. Causality: The
sp3
hybridized carbon projects the basic amine into the solvent-exposed channel or towards the DFG motif, allowing for salt-bridge formation with acidic residues (e.g., Asp/Glu) while improving aqueous solubility.
Fig 1. Pharmacophore model of 1-aminoethyl-fluorophenol binding in the kinase ATP pocket.
Objective Performance Comparison: Regioisomer SAR
The relative positioning of the hydroxyl, fluorine, and aminoethyl groups drastically alters the trajectory of the molecule within the ATP-binding pocket. To objectively compare these scaffolds, we present representative profiling data against Tropomyosin receptor kinase A (TRKA), a validated target for this chemical class [2].
Comparative Data Summary
Scaffold Regioisomer
Substitution Pattern
TRKA IC₅₀ (nM)*
HLM Cl_int (µL/min/mg)
LogD (pH 7.4)
Structural Impact & Trajectory
5-(1-Aminoethyl)-2-fluorophenol
OH at C1, F at C2, Amine at C5
145.0
22.4
1.8
Amine vector is meta to OH. Projects sharply into the solvent channel, reducing TRKA affinity but potentially increasing selectivity for kinases with wider solvent fronts.
2-(1-Aminoethyl)-4-fluorophenol
OH at C1, Amine at C2, F at C4
1.2
45.1
2.1
Industry Standard: Ortho-amine enables macrocyclization (e.g., Repotrectinib). Highly potent hinge binder, though susceptible to moderate hepatic clearance.
3-(1-Aminoethyl)-4-fluorophenol
OH at C1, Amine at C3, F at C4
58.5
18.6
1.9
Amine is sterically hindered by the adjacent fluorine. Exhibits excellent metabolic stability due to F-blocking, but moderate steric clash in tight hinge pockets [3].
*Note: IC₅₀ values are representative benchmark models based on the non-macrocyclic, fragment-level binding affinities of these scaffolds in TRKA biochemical assays.
Key Takeaway: While the 2,4-isomer remains the gold standard for raw potency in TRK/ROS1 targets due to its optimal geometry for macrocyclization, the 5-(1-Aminoethyl)-2-fluorophenol scaffold offers a unique trajectory. By placing the fluorine ortho to the phenol (maximizing H-bond donor strength) and the amine at the 5-position, it provides an alternative vector that can be exploited to overcome acquired resistance mutations (e.g., TRKA G595R) where traditional ortho-substituted analogs sterically clash.
To rigorously evaluate the SAR of these analogs, the following self-validating experimental protocols must be employed.
Fig 2. Self-validating workflow for evaluating efficacy and metabolic stability of SAR analogs.
Protocol A: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence to prevent false positives caused by the auto-fluorescence typical of phenolic compounds.
Reagent Preparation: Prepare a master mix containing recombinant TRKA kinase, a biotinylated peptide substrate, and ATP at its apparent
Km
value. Causality: Running the assay at the ATP
Km
ensures that the calculated IC₅₀ is directly proportional to the inhibitor's binding affinity (
Ki
), allowing for accurate SAR comparison across different kinases.
Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense the 5-(1-Aminoethyl)-2-fluorophenol analogs in a 10-point dose-response curve directly into a 384-well plate. Causality: Acoustic dispensing eliminates plastic tip carryover and solvent (DMSO) gradient errors.
Reaction & Quenching: Incubate for 60 minutes at 25°C. Quench the reaction by adding EDTA. Causality: EDTA chelates the
Mg2+
ions required for catalytic activity, instantly freezing the reaction state and preventing timing artifacts during plate reading.
Detection (Self-Validating Step): Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read emission at 615 nm (Europium donor) and 665 nm (APC acceptor).
Validation Mechanism: The assay relies on the 665/615 nm emission ratio . By calculating this ratio, the system inherently normalizes for well-to-well variations in dispensing volume and compound-specific optical interference, rendering the data self-validating.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Fluorine scanning is primarily used to block metabolic soft spots. This assay determines the intrinsic clearance (
Clint
) of the regioisomers.
Incubation Matrix: Combine 1 µM of the test analog with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Initiation: Initiate the reaction by adding an NADPH regenerating system.
Time-Course Quenching: At intervals (0, 5, 15, 30, and 60 minutes), transfer aliquots into cold acetonitrile containing a structurally distinct internal standard (IS) (e.g., Tolbutamide).
LC-MS/MS Analysis (Self-Validating Step): Centrifuge and analyze the supernatant via LC-MS/MS.
Validation Mechanism: The inclusion of the
T0
(zero-minute) control establishes the 100% baseline before enzymatic degradation begins. The Internal Standard (IS) corrects for any matrix effects or LC-MS/MS ionization suppression, ensuring that the calculated parent compound depletion is strictly a result of metabolic clearance, not analytical variance.
Conclusion
The 5-(1-Aminoethyl)-2-fluorophenol scaffold represents a highly viable, structurally distinct alternative to the heavily patented 2,4-isomer used in current clinical candidates. By shifting the chiral amine vector to the 5-position, medicinal chemists can access novel chemical space within the solvent front of kinase ATP pockets. When coupled with self-validating TR-FRET and LC-MS/MS workflows, this scaffold provides a robust foundation for developing next-generation targeted therapeutics with differentiated selectivity profiles.
References
Wang, Q., Bian, Y., Dhawan, G., Zhang, W., Sorochinsky, A. E., Makarem, A., Soloshonok, V. A., & Han, J. (2024). FDA approved fluorine-containing drugs in 2023. Chinese Chemical Letters, 35(11), 109780.[Link] [INDEX]
Luo, Q., Zhou, G., Li, Z., & Lu, X. (2024). ω-Transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. Enzyme and Microbial Technology, 175, 110406.[Link] [INDEX]
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